1-Methyl-4-methylenecycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-methylenecycloheptane is an organic compound with the molecular formula C9H16. It is a cycloheptane derivative characterized by a methyl group and a methylene group attached to the cycloheptane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-methylenecycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with methyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to a Wittig reaction to introduce the methylene group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-methylenecycloheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the methylene group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
1-Methyl-4-methylenecycloheptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-methylenecycloheptane involves its interaction with various molecular targets. The methylene group can participate in electrophilic addition reactions, while the methyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors.
Comparison with Similar Compounds
Cycloheptane: Lacks the methyl and methylene groups, resulting in different reactivity.
1-Methylcycloheptane: Contains a methyl group but lacks the methylene group.
4-Methylenecycloheptane: Contains a methylene group but lacks the methyl group.
Uniqueness: 1-Methyl-4-methylenecycloheptane is unique due to the presence of both a methyl and a methylene group on the cycloheptane ring. This dual substitution pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
23799-25-9 |
---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1-methyl-4-methylidenecycloheptane |
InChI |
InChI=1S/C9H16/c1-8-4-3-5-9(2)7-6-8/h9H,1,3-7H2,2H3 |
InChI Key |
VZERBYREQOJKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.